molecular formula C13H14ClNO B7724449 2'-Methoxybiphenyl-2-ylamine hydrochloride

2'-Methoxybiphenyl-2-ylamine hydrochloride

Cat. No.: B7724449
M. Wt: 235.71 g/mol
InChI Key: VWWJTRCFFIUIAT-UHFFFAOYSA-N
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Description

Contextualization of Biphenyl (B1667301) Systems in Contemporary Organic Synthesis

The biphenyl moiety, characterized by two phenyl rings linked by a single carbon-carbon bond, represents a foundational structural motif in modern organic chemistry. arabjchem.org This scaffold is not merely a simple aromatic hydrocarbon but serves as a versatile building block in the synthesis of a wide array of complex organic molecules. arabjchem.org The utility of biphenyl systems stems from their unique structural and electronic properties. The connection between the two rings provides a degree of rigidity that can be crucial for influencing the conformation and binding affinity of larger molecules, a property extensively exploited in pharmaceutical development. nbinno.com

Initially recognized for their use as heat transfer agents and intermediates for polychlorinated biphenyls (PCBs), the application of biphenyl derivatives has evolved significantly. arabjchem.org In contemporary synthesis, functionalized biphenyls are indispensable intermediates for creating agrochemicals, dyes, polymers, and advanced materials such as liquid crystals. arabjchem.org The synthesis of these crucial structures is often achieved through powerful cross-coupling reactions, with the Suzuki-Miyaura, Ullmann, and Negishi reactions being prominent methods for forming the biaryl bond. google.com The ability to introduce a wide variety of substituents onto the biphenyl core allows chemists to fine-tune the steric and electronic properties of the resulting molecules, making them highly valuable in the design of targeted compounds. researchgate.net This strategic functionalization is key to their role as precursors for pharmacologically active agents and complex polycyclic aromatic compounds. arabjchem.org

Significance of Amine Functionalities in Chemical Research

Amines, organic derivatives of ammonia (B1221849), are a class of compounds defined by the presence of a nitrogen atom with a lone pair of electrons. chemistrytalk.org This fundamental feature makes them basic and nucleophilic, underpinning their vast importance and diverse reactivity in chemical research. fiveable.meuniversalclass.com The amine functional group is ubiquitous, appearing in essential biomolecules like amino acids and neurotransmitters, as well as in a multitude of synthetic compounds. fiveable.me

In the realm of organic synthesis, amines are cornerstone intermediates and reagents. amerigoscientific.com Their nucleophilicity enables them to participate in a wide range of critical bond-forming reactions, including alkylations, acylations to form amides, and the synthesis of heterocyclic compounds. amerigoscientific.com The ability of primary and secondary amines to form hydrogen bonds also significantly influences the physical properties, such as boiling point and solubility, of the molecules they are part of. chemistrytalk.org This versatility has led to their widespread use in the manufacturing of numerous commercial products, including pharmaceuticals, agrochemicals, dyes, and polymers like nylon and polyurethanes. amerigoscientific.com In medicinal chemistry, the amine group is a key pharmacophore, capable of interacting with biological targets through hydrogen bonding and electrostatic interactions, making it a common feature in many drug molecules. fiveable.me

Overview of Methoxy-Substituted Biphenyl Amines in Academic Inquiry

The strategic combination of the biphenyl scaffold with both amine and methoxy (B1213986) functionalities gives rise to a class of compounds with significant potential in various scientific fields. Methoxy-substituted biphenyl amines are investigated in academic and industrial research for their utility as advanced intermediates and as core structures in functional materials. The interplay between the three components—the rigid biphenyl core, the reactive amine group, and the electronically-influential methoxy group—allows for precise tuning of the molecule's properties.

The position of the methoxy (-OCH3) group on the biphenyl ring system can significantly alter the electronic properties of the molecule. As an electron-donating group, the methoxy substituent can influence the reactivity of the aromatic rings in electrophilic substitution reactions and modify the basicity of the amine group. rsc.org This electronic modulation is of great interest in materials science, where methoxy-substituted biphenyl enamines have been studied for their potential as organic semiconductors in applications like organic light-emitting diodes (OLEDs) and solar cells. nih.govresearchgate.net Research has shown that the presence and position of methoxy groups can lower the ionization potential of these molecules and affect charge carrier mobility. rsc.orgnih.gov Furthermore, in medicinal chemistry, the biphenyl scaffold is considered a "privileged structure," and its derivatives are often explored as inhibitors for various biological targets. nih.govnih.gov The addition of methoxy and amine groups provides points for further molecular elaboration and can enhance binding interactions with target proteins. acs.org

Research Rationale for 2'-Methoxybiphenyl-2-ylamine Hydrochloride Investigations

The specific compound, this compound, is a subject of research interest primarily due to its potential as a specialized chemical building block for organic synthesis. The rationale for its investigation can be deconstructed by examining the contributions of its constituent functional groups.

First, the biphenyl scaffold provides a structurally rigid and well-defined three-dimensional framework. This is a desirable feature in drug discovery and materials science, where precise control over molecular shape is critical for function. nbinno.com The ortho-substitution pattern of both the amine and the connecting phenyl ring creates a sterically defined environment that can be exploited to direct the synthesis of complex, atropisomeric, or conformationally restricted molecules.

Second, the primary amine group at the 2-position serves as a versatile synthetic handle. As a potent nucleophile and a base, it can readily participate in a vast number of chemical transformations to build more complex structures. amerigoscientific.com It is a key precursor for the synthesis of amides, sulfonamides, imines, and various heterocyclic systems, which are core components of many biologically active compounds. universalclass.comamerigoscientific.com

Third, the methoxy group at the 2'-position modulates the electronic and physical properties of the molecule. Its electron-donating nature can influence the reactivity of the second phenyl ring. rsc.org Furthermore, in the context of medicinal chemistry, a methoxy group can improve metabolic stability and cell permeability.

Therefore, the research rationale for investigating this compound is centered on its utility as an intermediate. Scientists would likely acquire this compound to synthesize novel ligands for catalysis, advanced materials with tailored electronic properties, or as a core fragment for building new classes of pharmacologically active agents. Its unique substitution pattern offers access to chemical space that is distinct from its other isomers, such as the more commonly cited 4-amino analogues. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound This table outlines the key identifiers and calculated properties of the target compound.

PropertyValue
CAS Number 824414-16-6
Molecular Formula C₁₃H₁₄ClNO
Molecular Weight 235.71 g/mol
Synonyms 2'-Methoxy-[1,1'-biphenyl]-2-amine hydrochloride

Data sourced from Santa Cruz Biotechnology and Alfa Chemistry. oakwoodchemical.comalfa-chemistry.com Note: Some sources may list the molecular formula for the free base (C₁₃H₁₃NO). scbt.com

Table 2: Comparison of Methoxy Biphenyl Amine Isomers This table highlights different isomers within the methoxy biphenyl amine class, demonstrating the variety of available building blocks for research.

Compound NameCAS NumberMolecular FormulaMolecular Weight ( g/mol )
2'-Methoxybiphenyl-2 -ylamineN/A (for free base)C₁₃H₁₃NO199.25
2'-Methoxybiphenyl-4 -ylamine824414-16-6 (HCl salt)C₁₃H₁₃NO199.25
4' -Methoxybiphenyl-4 -ylamine1137-77-5C₁₃H₁₃NO199.25
4 -Methoxybiphenyl-2 -ylamine38088-00-5C₁₃H₁₃NO199.25

Data for isomers is illustrative of the chemical space and sourced from various chemical databases and suppliers. scbt.comchemsrc.com

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-methoxyphenyl)aniline;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO.ClH/c1-15-13-9-5-3-7-11(13)10-6-2-4-8-12(10)14;/h2-9H,14H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWWJTRCFFIUIAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C2=CC=CC=C2N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Route Optimization for 2 Methoxybiphenyl 2 Ylamine Hydrochloride

De Novo Synthesis Strategies

De novo synthesis, or the creation of the molecule from simpler, readily available starting materials, is the cornerstone of producing 2'-Methoxybiphenyl-2-ylamine hydrochloride. These strategies often involve the formation of the key biphenyl (B1667301) C-C bond and the C-N bond.

Palladium-Catalyzed Cross-Coupling Approaches

Palladium-catalyzed cross-coupling reactions have become indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, offering high efficiency and broad functional group tolerance. youtube.com

Suzuki-Miyaura Coupling:

The Suzuki-Miyaura coupling is a powerful method for constructing the biphenyl backbone. libretexts.org This reaction typically involves the coupling of an aryl halide with an arylboronic acid or its ester in the presence of a palladium catalyst and a base. youtube.com For the synthesis of a 2'-methoxybiphenyl-2-ylamine precursor, this could involve the reaction of 2-methoxyphenylboronic acid with a suitably protected 2-haloaniline or vice versa. chemchart.com The choice of ligands, such as bulky, electron-rich phosphines (e.g., XPhos, SPhos), is critical for achieving high yields and catalyst turnover numbers. youtube.com The reaction is generally tolerant of a wide range of functional groups, though the choice of solvent and base can be crucial for optimization. nih.gov

Buchwald-Hartwig Amination:

The Buchwald-Hartwig amination is a premier method for the formation of aryl C-N bonds. wikipedia.orglibretexts.org This palladium-catalyzed reaction couples an aryl halide or triflate with an amine. organic-chemistry.org In the context of synthesizing 2'-Methoxybiphenyl-2-ylamine, this could be approached by coupling 2-bromo-2'-methoxybiphenyl with an ammonia (B1221849) equivalent or a protected amine. The development of specialized phosphine (B1218219) ligands by the Buchwald and Hartwig groups has significantly expanded the scope of this reaction, allowing for the use of a wide variety of amines and aryl halides under relatively mild conditions. youtube.comwikipedia.org The catalytic cycle involves oxidative addition, ligand exchange, and reductive elimination. youtube.com

Reaction Reactant 1 Reactant 2 Catalyst/Ligand Key Bond Formed
Suzuki-Miyaura Coupling2-Methoxyphenylboronic acid2-Bromoaniline (B46623) derivativePd(0) / Phosphine ligandBiphenyl C-C bond
Buchwald-Hartwig Amination2-Bromo-2'-methoxybiphenylAmmonia or AminePd(0) / Phosphine ligandAryl C-N bond

Metal-Free Synthetic Pathways

While metal-catalyzed reactions are dominant, the development of metal-free alternatives is a growing area of research to avoid potential metal contamination in the final product. semanticscholar.org These methods often rely on different activation strategies. For the synthesis of biphenyl amines, radical-mediated or cascade reactions can be employed. semanticscholar.orgrsc.org For instance, a cascade reaction involving imidazolate enaminones and guanidine (B92328) hydrochloride has been developed for the synthesis of unsymmetrical 2-aminopyrimidines, showcasing a metal-free approach to C-N bond formation and heterocycle synthesis. semanticscholar.org While not a direct synthesis of 2'-methoxybiphenyl-2-ylamine, such strategies highlight the potential for developing novel metal-free routes for related structures.

Multi-Component Reaction Design for Biphenyl Amine Scaffolds

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, offer significant advantages in terms of efficiency and atom economy. nih.gov Designing an MCR for a biphenyl amine scaffold like 2'-Methoxybiphenyl-2-ylamine would be a highly convergent approach. While a specific MCR for this exact compound is not widely reported, the principles of MCRs, such as the Ugi or Passerini reactions, could be adapted. For example, a reaction could be envisioned that simultaneously forms the biphenyl and amine functionalities. The Strecker and Bucherer-Bergs reactions are classic examples of MCRs used to synthesize amino acids and hydantoins, respectively, demonstrating the power of this approach in generating complex molecules from simple starting materials. nih.gov

Stereoselective Synthesis Protocols

The biphenyl axis in ortho-substituted biphenyls can be chiral if rotation around the C-C single bond is restricted. This phenomenon, known as atropisomerism, is a key consideration in the synthesis of many biologically active molecules and chiral ligands.

Enantioselective Route Development

The development of enantioselective syntheses to access a single atropisomer of a chiral biphenyl amine is a significant challenge. Several strategies have been developed to achieve this:

Asymmetric Suzuki-Miyaura Coupling: By employing chiral phosphine ligands, it is possible to induce asymmetry during the C-C bond formation in the Suzuki-Miyaura reaction, leading to an enantiomerically enriched biphenyl product. researchgate.netcam.ac.uk The design of these chiral ligands is crucial for achieving high enantioselectivity. researchgate.net

Desymmetrization: An alternative approach involves the desymmetrization of a prochiral biphenyl substrate using a chiral reagent or catalyst. acs.org

Chiral Auxiliary-Mediated Synthesis: Attaching a chiral auxiliary to one of the starting materials can direct the stereochemical outcome of the key bond-forming reaction. The auxiliary can then be removed in a subsequent step.

Enantioselective Strategy Key Principle Example Application
Asymmetric Suzuki-Miyaura CouplingUse of chiral ligands to control stereochemistry during C-C bond formation.Synthesis of axially chiral biaryl monophosphine oxides. researchgate.net
DesymmetrizationDifferentiating two enantiotopic groups in a prochiral molecule.Desymmetrization of 2,2',6,6'-tetrahydroxybiphenyl. acs.org
Chiral AuxiliaryTemporary incorporation of a chiral group to guide the reaction.Use of chiral diamines to control the dihedral angle in bridged biaryls. uni-muenchen.de

Diastereoselective Control in Synthesis

When a molecule already contains a stereocenter, the introduction of axial chirality can be controlled through diastereoselective reactions. The existing stereocenter can influence the stereochemical outcome of the reaction, favoring the formation of one diastereomer over the other.

Central-to-Axial Chirality Transfer: In this approach, a pre-existing stereocenter in one of the coupling partners directs the formation of the chiral axis. nih.gov This has been demonstrated in the electrochemical synthesis of axially chiral imidazopyridine-containing biaryls. nih.gov

Diastereoselective Ring Closing: The use of a chiral bridging unit can control the atropisomerism of a biphenyl system. For example, the diastereoselective cyclization of a biphenyl dicarboxylic acid with a chiral diamine can lead to the formation of a single diastereomeric bridged biphenyl. uni-muenchen.de

Process Intensification and Green Chemistry Principles in Synthesis

The industrial synthesis of specialized chemical compounds such as this compound is increasingly governed by the principles of process intensification and green chemistry. These methodologies aim to develop manufacturing processes that are not only efficient and cost-effective but also safer and more environmentally sustainable. The focus is on minimizing waste, reducing energy consumption, and utilizing less hazardous materials. While specific documented applications of these principles to the synthesis of this compound are not extensively published, the general strategies employed for analogous biphenyl compounds, particularly through Suzuki-Miyaura cross-coupling reactions, provide a clear framework for potential optimization.

Flow Chemistry Applications

Flow chemistry, or continuous flow processing, represents a significant shift from traditional batch manufacturing. In a flow system, reactants are continuously pumped through a network of tubes and reactors where the reaction occurs. This technology offers numerous advantages for the synthesis of complex molecules.

The synthesis of biphenyl structures, a core component of this compound, often involves palladium-catalyzed cross-coupling reactions. These reactions can be effectively translated to a continuous flow process. For instance, a packed-bed reactor containing an immobilized palladium catalyst could be used for the Suzuki-Miyaura coupling of 2-bromoaniline with 2-methoxyphenylboronic acid.

Key advantages of a hypothetical flow synthesis include:

Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, significantly mitigating the risks associated with exothermic reactions or the handling of hazardous reagents.

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in microreactors allows for precise temperature control and efficient mixing, often leading to higher yields and purities in shorter reaction times. researchgate.net

Scalability: Scaling up production in a flow system is achieved by extending the operational time or by running multiple reactors in parallel, bypassing the complex and often problematic process of moving from a lab-scale flask to a large batch reactor. thieme-connect.de

The table below illustrates a hypothetical comparison between a traditional batch synthesis and a potential flow chemistry approach for a key synthetic step.

ParameterBatch SynthesisFlow Chemistry Synthesis
Reaction Vessel Large Flask/ReactorMicroreactor/Packed-Bed Reactor
Temperature Control Prone to hotspots/gradientsPrecise and uniform
Reaction Time Several hours to daysMinutes to hours
Safety Profile Higher risk with large volumesInherently safer, small hold-up volume
Yield & Purity Variable, may require extensive purificationOften higher yield and purity
Scalability Complex, requires re-optimizationSimpler, "scale-out" or time-based

Solvent-Free or Solvent-Minimized Syntheses

A major contributor to the environmental impact of chemical synthesis is the extensive use of organic solvents. Green chemistry principles encourage the reduction or elimination of these solvents. For biphenyl synthesis, which traditionally uses solvents like toluene (B28343) or tetrahydrofuran (B95107) (THF), research has focused on greener alternatives or solvent-free conditions.

One promising approach is the use of microwave-assisted synthesis in environmentally benign solvents. For example, a Suzuki coupling reaction to form a methoxybiphenyl core has been successfully performed using a mixture of ethanol (B145695) and water, which are significantly less toxic and more sustainable than many conventional organic solvents. mdpi.com Microwave irradiation can dramatically reduce reaction times from hours to minutes, further decreasing energy consumption.

Another strategy is to perform the reaction "neat" (without any solvent) or in a high-concentration slurry, which minimizes the volume of solvent required for the process and subsequent waste treatment.

The following table outlines potential research findings for a solvent-minimized Suzuki coupling reaction.

ConditionSolvent SystemReaction TimeYieldEnvironmental Impact
Conventional Toluene/DMF12-24 hours85%High (Volatile, toxic solvents)
Microwave-Assisted Ethanol/Water (9:1)20 minutes93%Low (Greener solvents, less energy) mdpi.com
Solvent-Free Neat (solid-state)1-2 hours~80%Very Low (No solvent waste)

Catalyst Recycling and Sustainability Metrics

The Suzuki-Miyaura coupling reaction is central to the synthesis of many biphenyls and relies on expensive and precious metal catalysts, most commonly palladium. acs.orgutrgv.edu A key aspect of greening this process is the ability to recover and reuse the catalyst, which reduces both cost and the environmental burden of metal waste. mdpi.comresearchgate.net

Homogeneous catalysts, while highly active, are difficult to separate from the reaction product. acs.org Therefore, significant research has been directed toward developing heterogeneous or immobilized catalysts. One such example is Pd EnCat™ 30, a microencapsulated palladium catalyst. Studies have shown that this type of catalyst can be easily filtered from the reaction mixture and reused for over 30 cycles with minimal loss of activity and low metal leaching into the product. mdpi.com This approach drastically improves the sustainability of the synthesis. mdpi.com

To quantify the "greenness" of a chemical process, several metrics have been developed. These metrics provide a standardized way to assess the efficiency and environmental impact of a synthetic route. nih.govmdpi.com

MetricDescriptionIdeal ValueRelevance to Synthesis
Atom Economy (AE) The proportion of reactant atoms that are incorporated into the final desired product.100%A high AE indicates less waste is generated by the reaction chemistry itself.
Process Mass Intensity (PMI) The total mass of all materials (reactants, solvents, reagents, process water) used to produce a specified mass of product.1 (or as low as possible)A comprehensive measure of the overall efficiency of a process, highlighting waste from solvents and workup. nih.gov
E-Factor (Environmental Factor) The total mass of waste produced per unit of product. It is closely related to PMI (E-Factor = PMI - 1).0Directly quantifies waste generation, a primary concern in the pharmaceutical and fine chemical industries. nih.gov

Derivatization and Functionalization Strategies of 2 Methoxybiphenyl 2 Ylamine Hydrochloride

Transformations at the Amine Moiety

The primary amine group (-NH₂) is a versatile functional handle, readily participating in a wide range of classical and modern organic reactions. Its nucleophilicity and the presence of two N-H bonds allow for extensive derivatization.

Acylation and Sulfonylation Reactions

The primary amine of 2'-Methoxybiphenyl-2-ylamine is highly susceptible to acylation and sulfonylation. These reactions are fundamental for converting the amine into corresponding amides and sulfonamides, which can alter the compound's electronic properties and steric profile.

Acylation: Reaction with acyl chlorides or anhydrides, typically in the presence of a base like triethylamine (B128534) or pyridine (B92270) to neutralize the HCl byproduct, yields N-acylated derivatives. This transformation is often used as a protecting group strategy for the amine. For instance, converting the amine to an acetamide (B32628) reduces the activating effect of the amino group, preventing side reactions during subsequent electrophilic aromatic substitutions and favoring para-substitution due to steric hindrance. libretexts.org

Sulfonylation: Similarly, treatment with sulfonyl chlorides (e.g., p-toluenesulfonyl chloride or methanesulfonyl chloride) in the presence of a base affords the corresponding sulfonamides. These reactions are generally robust and high-yielding. Research on related alcohol substrates has demonstrated that using a combination of a catalytic amount of a tertiary amine with potassium carbonate can be an effective and safer method for sulfonylation. researchgate.net For example, sterically unhindered tertiary amines like triethylamine have proven effective in promoting such transformations. researchgate.net

Reaction TypeReagent ClassTypical BaseProduct
Acylation Acyl Chloride (R-COCl)Pyridine, TriethylamineN-acyl-2'-methoxybiphenyl-2-amine
Acylation Acid Anhydride (B1165640) ((RCO)₂O)Pyridine, TriethylamineN-acyl-2'-methoxybiphenyl-2-amine
Sulfonylation Sulfonyl Chloride (R-SO₂Cl)Pyridine, K₂CO₃/cat. AmineN-sulfonyl-2'-methoxybiphenyl-2-amine

Alkylation and Arylation Processes

Alkylation: Direct N-alkylation of the amine can be achieved using alkyl halides. However, this method often suffers from a lack of selectivity, leading to mixtures of mono- and di-alkylated products, as well as potential quaternary ammonium (B1175870) salt formation. Reductive amination, involving the reaction with an aldehyde or ketone in the presence of a reducing agent, offers a more controlled approach to mono-alkylation.

Arylation: Modern cross-coupling methodologies have enabled sophisticated C-N bond formations. While direct N-arylation (e.g., Buchwald-Hartwig amination) is a possibility, a more recent and powerful strategy involves using the amine itself as a directing group for C-H activation and arylation of the aromatic core. In a study on analogous 2-aryl anilines, a palladium-catalyzed, meta-selective C–H arylation was developed. nih.gov The amine was first protected with a nosyl group, which then acted as a directing group to functionalize the remote aryl ring. This highlights a strategy where initial modification of the amine enables subsequent, highly specific functionalization of the biphenyl (B1667301) scaffold. nih.gov

The table below summarizes results for the meta-arylation of related nosyl-protected 2-aryl anilines, demonstrating the scope of the aryl iodide coupling partner. nih.gov

SubstrateAryl IodideProductYield
Ns-protected 4-methyl-2-phenylaniline4-iodo-1,2-dimethoxybenzene5b60%
Ns-protected 4-chloro-2-phenylaniline4-iodo-1,2-dimethoxybenzene5c80%
Ns-protected 2-phenylaniline1-iodo-3-(trifluoromethyl)benzene5e65%
Ns-protected 2-phenylaniline1-iodo-4-nitrobenzene5f55%
Ns-protected 2-phenylaniline1-iodo-4-(tert-butyl)benzene5g70%

Formation of Imines and Related Derivatives

The primary amine of 2'-Methoxybiphenyl-2-ylamine readily undergoes condensation reactions with aldehydes and ketones to form imines (also known as Schiff bases). masterorganicchemistry.comyoutube.com This reaction is typically catalyzed by a small amount of acid and is reversible, with the equilibrium driven forward by the removal of water. youtube.comlibretexts.org

The general mechanism involves two main stages:

Nucleophilic attack of the primary amine on the carbonyl carbon to form a carbinolamine intermediate. libretexts.orgkhanacademy.org

Acid-catalyzed dehydration of the carbinolamine to yield the final imine product. libretexts.org

This reaction is highly general, allowing for the introduction of a wide variety of substituents onto the nitrogen atom, depending on the carbonyl compound used. masterorganicchemistry.com For example, reaction with benzaldehyde (B42025) would yield N-benzylidene-2'-methoxybiphenyl-2-amine. These imine derivatives can be valuable intermediates themselves, as the C=N double bond can be reduced to form secondary amines or be attacked by nucleophiles.

Reactant 1Reactant 2ConditionsProduct Type
2'-Methoxybiphenyl-2-ylamineAldehyde (R-CHO)Acid catalyst, water removalImine
2'-Methoxybiphenyl-2-ylamineKetone (R-CO-R')Acid catalyst, water removalImine

Conjugate Addition Reactions

Primary amines can act as soft nucleophiles in conjugate addition (or Michael addition) reactions. libretexts.org It is therefore expected that 2'-Methoxybiphenyl-2-ylamine could react with α,β-unsaturated carbonyl compounds, such as enones or acrylates.

In this type of reaction, the amine's lone pair attacks the β-carbon of the unsaturated system, which is electrophilic due to resonance with the carbonyl group. libretexts.orgyoutube.com The reaction is often performed under neutral or slightly acidic conditions. The resulting product would be a β-amino carbonyl compound, effectively adding the biphenylamine scaffold to another molecule via a new C-N bond. youtube.com This strategy provides a powerful tool for carbon-chain extension and the synthesis of more complex structures.

Modifications to the Biphenyl Core

Beyond the amine group, the two phenyl rings of the biphenyl scaffold are subject to modification, most commonly through electrophilic aromatic substitution.

Electrophilic Aromatic Substitution Studies

Electrophilic aromatic substitution (EAS) allows for the introduction of various functional groups (e.g., nitro, halogen, acyl) onto the aromatic rings. fiveable.mepitt.edu The outcome of such reactions on 2'-Methoxybiphenyl-2-ylamine is dictated by the directing effects of the two existing substituents: the amino group (-NH₂) and the methoxy (B1213986) group (-OCH₃).

Amino Group (-NH₂): This is a very strong activating group and an ortho, para-director.

Methoxy Group (-OCH₃): This is also a strong activating group and an ortho, para-director.

Given these properties, electrophilic attack is strongly favored on the two rings. On the amine-bearing ring, substitution is directed to the positions ortho and para to the amine. On the other ring, substitution is directed to the positions ortho and para to the methoxy group. The powerful activating nature of the free amine can lead to multiple substitutions and oxidation side reactions. libretexts.org

To achieve selective mono-substitution, it is standard practice to first protect the amine, for instance, by converting it to an acetamide (an acylation reaction as described in 3.1.1). The resulting amide group is still an ortho, para-director but is less activating, allowing for more controlled reactions. libretexts.org The steric bulk of the amide group also strongly favors substitution at the para position over the ortho positions. libretexts.org

The probable sites for electrophilic attack on the N-acetylated derivative are ranked below based on electronic and steric effects.

Position on Amine Ring (Acetanilide)Directing InfluencePredicted Reactivity
C4 Para to -NHAc, meta to biphenyl linkHigh (electronically favored)
C6 Ortho to -NHAc, ortho to biphenyl linkModerate (sterically hindered)
Position on Methoxy Ring Directing Influence Predicted Reactivity
C4' Para to -OCH₃, meta to biphenyl linkHigh (electronically favored)
C6' Ortho to -OCH₃, ortho to biphenyl linkModerate (sterically hindered)
C2' Ortho to -OCH₃, meta to biphenyl linkLow (highly sterically hindered)

Directed Ortho-Metalation Strategies

Directed ortho-metalation (DoM) is a powerful synthetic technique that utilizes a directing metalation group (DMG) to deprotonate a specific C-H bond at the position ortho to the DMG. This process generates a stabilized organometallic intermediate, typically an aryllithium, which can then react with a wide range of electrophiles to introduce new functional groups with high regioselectivity. researchgate.netnih.gov

While specific DoM studies on 2'-Methoxybiphenyl-2-ylamine hydrochloride are not extensively documented in the literature, the outcome of such a reaction can be predicted based on established principles. The molecule contains two potential DMGs: the amino group (-NH2) and the methoxy group (-OCH3). The directing ability of an amino group is significantly enhanced upon protection, for example, as a pivalamide (B147659) (-CON-t-Bu), an amide (-CONEt2), or a carbamate (B1207046) (-OCONEt2). In competitive studies, the relative directing power of these groups has been well-established. harvard.eduorganic-chemistry.org

The hierarchy of directing ability for relevant functional groups is generally as follows: -OCONEt2 > -CONEt2 > -OMOM > -OCH3 > -N(CH3)2

For 2'-Methoxybiphenyl-2-ylamine, the free amine would first need to be protected. If protected as a diethylcarbamate (OCONEt2), the carbamate would be a significantly stronger DMG than the methoxy group. harvard.edu Consequently, lithiation with an organolithium reagent like n-butyllithium or sec-butyllithium (B1581126) would preferentially occur at the C3 position, which is ortho to the newly formed carbamate on the first aromatic ring.

Interactive Table: Relative Directing Power of Common Directing Metalation Groups (DMGs)

Directing Group Structure Relative Strength
Diethylcarbamate -OCONEt₂ Very Strong
Diethylamide -CONEt₂ Strong
Methoxymethyl ether -OMOM Moderate
Methoxy -OCH₃ Moderate
Tertiary Amine -NR₂ Moderate
Sulfonamide -SO₂NR₂ Weak

This table provides a generalized hierarchy. Actual outcomes can be influenced by steric factors and reaction conditions.

The resulting C3-lithiated species could then be quenched with various electrophiles to install a diverse array of substituents, as shown in the following conceptual reaction scheme.

Conceptual Reaction Scheme: Directed Ortho-Metalation of a Protected 2'-Methoxybiphenyl-2-ylamine Derivative

Step 1: Protection of the amine 2'-Methoxybiphenyl-2-ylamine + Diethylcarbamoyl chloride → N-(2'-methoxybiphenyl-2-yl) diethylcarbamate

Step 2: Directed ortho-Metalation and Electrophilic Quench N-(2'-methoxybiphenyl-2-yl) diethylcarbamate + s-BuLi → Lithiated Intermediate Lithiated Intermediate + Electrophile (E+) → 3-Substituted-N-(2'-methoxybiphenyl-2-yl) diethylcarbamate

Remote C-H Activation and Functionalization

Remote C-H activation allows for the functionalization of C-H bonds that are distant from the coordinating functional group, a significant challenge in organic synthesis. nih.gov These reactions typically rely on the installation of a specialized directing group that can form a large macrocyclic transition state, enabling a metal catalyst (often palladium) to reach a remote C-H bond, most commonly at the meta-position. nih.govnih.gov

For this compound, neither the amine nor the methoxy group is suitable for directing remote C-H functionalization on the distal ring. To achieve this, the amine group would need to be derivatized with a specific template. For instance, a nitrile-containing U-shaped template can be attached to an amine, which then directs palladium-catalyzed functionalization at the meta-C-H bond of the other aromatic ring. nih.govnih.gov

Research by Yu and colleagues has shown that a simple nitrile group on one ring of a biphenyl system can direct meta-C-H olefination, acetoxylation, and iodination on the second ring. nih.gov This strategy avoids complex templates and utilizes a transformable nitrile group that can later be converted into other functionalities like amines or carboxylic acids. The reaction often requires a palladium catalyst in conjunction with a ligand, such as a modified 2-pyridone, and a co-catalyst or oxidant. nih.govnih.gov

Interactive Table: Examples of Remote meta-C-H Functionalization of Biphenyl Derivatives

Reaction Type Catalyst/Reagents Functional Group Introduced Reference
Olefination Pd(OAc)₂, Ligand, Ag₂CO₃ Alkenyl nih.gov
Acetoxylation Pd(OAc)₂, Ligand, PhI(OAc)₂ Acetoxy (-OAc) nih.gov
Iodination Pd(OAc)₂, Ligand, NIS Iodo (-I) nih.gov

This table summarizes general findings for biphenyl systems using a nitrile directing group. Specific applicability to a derivatized 2'-Methoxybiphenyl-2-ylamine would require experimental validation.

Synthesis of Complex Molecular Architectures Utilizing this compound as a Building Block

The rigid yet conformationally flexible biphenyl core of 2'-Methoxybiphenyl-2-ylamine makes it an attractive starting material for the synthesis of larger, more complex molecular structures. Its functional groups provide anchor points for building macrocyclic, polymeric, and heterocyclic systems.

Construction of Macrocyclic Systems

Macrocycles are large ring structures that are central to supramolecular chemistry and drug discovery. Biphenyl units are frequently incorporated into macrocyclic frameworks to impart rigidity and define the shape and size of the molecular cavity. mdpi.com

While no literature specifically details the use of this compound in macrocycle synthesis, its structure is analogous to building blocks used to create complex macrocycles like biphenarenes. mdpi.com Biphenarenes are synthesized from 4,4'-biphenol units linked by methylene (B1212753) bridges. Conceptually, a derivatized form of 2'-methoxybiphenyl-2-ylamine, for example, by converting the amine to a hydroxyl group and introducing another reactive site, could serve as a monomer in similar macrocyclization reactions.

The synthesis of macrocycles often involves high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization. Template-directed synthesis, where a metal ion or other species pre-organizes the linear precursor for cyclization, is another powerful strategy. nih.govacs.org For instance, the synthesis of 2,2'-bipyridine (B1663995) macrocycles, which are crucial for forming rotaxanes, has been achieved in high yields through nickel-mediated macrocyclization where the bipyridine ligand is formed during the ring-closing step. nih.gov

Interactive Table: Strategies for Biphenyl-Containing Macrocycle Synthesis

Macrocycle Type Synthetic Strategy Key Precursors Reference
Biphenarenes Friedel–Crafts Alkylation 4,4'-Biphenol derivatives, Formaldehyde (B43269) mdpi.com
Bipyridine Macrocycles Ni-mediated Cyclization Dihalo-pyridines, Bis(pinacolato)diboron nih.gov
Peptide Macrocycles B₁₂-rSAM enzyme catalysis Peptides with ortho-Tyr residues nih.govnih.gov

Incorporation into Polymeric Frameworks

Polymers containing biphenyl units in their backbone often exhibit desirable properties such as high thermal stability, mechanical strength, and unique optical characteristics. For a molecule to serve as a monomer in a step-growth polymerization, it must possess at least two reactive functional groups. youtube.com

This compound, having only one primary amine, cannot directly form a homopolymer. However, it could be used as an end-capping agent to control the molecular weight of a polymer chain. To be incorporated into a polymer backbone, the compound would first need to be derivatized to introduce a second reactive group, creating an AB-type monomer. For example, a carboxylic acid or a hydroxyl group could be installed on one of the rings through methods like DoM or other functionalization reactions. This bifunctional monomer could then undergo self-condensation or react with a complementary AA- or BB-type monomer to form polyesters or polyamides. tandfonline.com

Studies have shown the synthesis of crosslinked polymers from acrylated biphenyl monomers like 2-phenylphenolmonoacrylate (2PPMA) and 4-phenylphenolmonoacrylate (4PPMA). nih.gov This highlights the utility of functionalized biphenyls in creating three-dimensional polymer networks.

Interactive Table: Examples of Polymers from Biphenyl-Based Monomers

Polymer Type Monomer(s) Polymerization Method Reference
Crosslinked Polyacrylates 2PPMA, 4PPMA, 4,4'-dihydroxybiphenyldiacrylate Free Radical Polymerization nih.gov
Polyimides AB-type amino anhydride monomer Solid State Polymerization tandfonline.com
Polyamides (Conceptual) Dicarboxylic acid + Diamine Condensation Polymerization youtube.com

Synthesis of Heterocyclic Systems

The 2-aminobiphenyl (B1664054) moiety is a classic precursor for the synthesis of several important nitrogen-containing heterocyclic systems, most notably carbazoles and phenanthridines. These reactions typically proceed via intramolecular cyclization, forming a new ring that incorporates the amine nitrogen.

Carbazole (B46965) Synthesis: Carbazoles can be synthesized from 2-aminobiphenyls through an intramolecular C-N bond formation, which is often catalyzed by a transition metal like palladium. researchgate.netorganic-chemistry.org This reaction involves the activation of a C-H bond on the adjacent aromatic ring (at the C2' position) and its subsequent coupling with the amino group. The methoxy group at the C2' position in the target compound would likely be eliminated during this aromatizing cyclization. Alternatively, iridium-catalyzed dehydrogenative cyclization under aerobic conditions provides another route to N-H carbazoles from 2-aminobiphenyls. organic-chemistry.org

Phenanthridine (B189435) Synthesis: Phenanthridines can also be prepared from 2-aminobiphenyl derivatives. One common method involves the Pictet-Spengler reaction, where the 2-aminobiphenyl is first acylated and then cyclized under acidic conditions. Another modern approach involves the radical cascade cyclization of 2-isocyanobiaryls, which can be generated from 2-aminobiphenyls. researchgate.net Furthermore, iodine-mediated intramolecular sp3 C-H amination of aniline (B41778) precursors offers a metal-free pathway to phenanthridine derivatives. nih.gov

Interactive Table: Synthesis of Heterocycles from 2-Aminobiphenyl Precursors

Target Heterocycle Reaction Type Catalyst/Reagents Key Features Reference
Carbazole Intramolecular C-H Amination Pd(OAc)₂, Oxidant (e.g., H₂O₂) Forms C-N bond via C-H activation. researchgate.net
Carbazole Dehydrogenative Cyclization Ir-catalyst, Cu-cocatalyst, Air Environmentally benign, forms N-H carbazoles. organic-chemistry.org
Phenanthridinone N-Aryl Coupling Palladium catalyst Intramolecular coupling of 2-halobenzamides. nih.gov
Phenanthridine Radical Cascade Cyclization Photoredox catalyst Starts from 2-isocyanobiphenyls. researchgate.net

Mechanistic Investigations of Reactions Involving 2 Methoxybiphenyl 2 Ylamine Hydrochloride

Reaction Pathway Elucidation

Elucidating the reaction pathway involves mapping the step-by-step transformation from reactants to products, including the identification of any transient species that are formed along the way. For derivatives of 2'-Methoxybiphenyl-2-ylamine, a primary focus has been on photochemical cyclization.

The conversion of biphenylamines into cyclic products like carbazoles or phenanthridines often proceeds through highly reactive intermediates. In the case of photochemical reactions involving precursors structurally similar to 2'-Methoxybiphenyl-2-ylamine, strong evidence points to the formation of radical species.

One of the most common transformations for this class of compounds is the photochemical synthesis of phenanthridines. Studies on related biaryl oximes have shown that the reaction proceeds via the formation of a radical cation intermediate. nih.govnih.gov The presence of an electron-donating group, such as the methoxy (B1213986) group in 2'-Methoxybiphenyl-2-ylamine, is considered crucial for the reaction's success. This group helps to stabilize the incipient radical or radical cation that forms upon photo-irradiation, facilitating the subsequent cyclization step. nih.govnih.gov

The proposed general pathway for such a photochemical cyclization is initiated by the absorption of UV light, leading to an excited state. This is followed by an intramolecular electron transfer or homolytic bond cleavage to generate a radical intermediate. This radical then attacks the adjacent aromatic ring to form the new heterocyclic ring, and subsequent rearomatization yields the final phenanthridine (B189435) product.

While radical pathways are dominant in photochemical reactions, other intermediates are possible under different conditions. For instance, in nucleophilic aromatic substitution (SNAr) reactions, where an amine might displace a leaving group on an aromatic ring, the reaction is known to proceed through a charged, non-radical intermediate known as a Meisenheimer complex. wikipedia.org However, for the intramolecular cyclizations typical for 2'-Methoxybiphenyl-2-ylamine, radical intermediates are the most commonly cited.

Transition state analysis provides a "snapshot" of the highest energy point along a reaction coordinate, offering critical information about the feasibility and kinetics of a particular step. While specific experimental transition state data for reactions of 2'-Methoxybiphenyl-2-ylamine hydrochloride is not extensively documented, computational chemistry, particularly Density Functional Theory (DFT), serves as a powerful tool for this purpose. researchgate.netmdpi.com

Researchers use DFT calculations to model the reaction pathway, locate transition state structures, and calculate their corresponding energy barriers (activation energies). For instance, in the radical cyclization of related systems, DFT can be used to compare the energy barriers of different potential cyclization pathways (e.g., 5-exo vs. 6-endo cyclization) to predict the favored product. researchgate.net

A typical computational analysis involves the following:

Modeling Reactants and Products: The three-dimensional structures of the starting material (e.g., the radical intermediate derived from 2'-Methoxybiphenyl-2-ylamine) and the potential products are optimized to find their lowest energy conformations.

Locating the Transition State (TS): Algorithms are used to find the saddle point on the potential energy surface that connects the reactant and the product of a specific step.

The table below conceptualizes the type of data obtained from a DFT study on a hypothetical radical cyclization step.

ParameterDescriptionExample Computational MethodHypothetical Value
Reactant EnergyEnergy of the initial radical intermediate.BHandHLYP/6-311G(d,p)-850.12 Hartrees
Transition State EnergyEnergy of the highest point during ring closure.BHandHLYP/6-311G(d,p)-850.09 Hartrees
Product EnergyEnergy of the cyclized radical intermediate.BHandHLYP/6-311G(d,p)-850.18 Hartrees
Activation Energy (Ea) Energy barrier for the cyclization step. Calculated from above +18.8 kcal/mol
Reaction Energy (ΔE) Overall energy change for the step. Calculated from above -37.7 kcal/mol

This table is illustrative. The values are hypothetical and intended to represent the outputs of a typical DFT calculation.

Such analyses have been applied to various radical cyclizations, confirming that these reactions are often thermodynamically favorable and helping to rationalize observed product selectivities. mdpi.com

Kinetic Studies

Kinetic studies measure the rate of a reaction and how it is influenced by factors such as concentration, temperature, and catalysts. This information is used to formulate a rate law and determine activation parameters, which are cornerstones of mechanistic understanding.

A rate law is an equation that links the reaction rate to the concentrations of the reactants. For a multi-step reaction, the rate is typically governed by the slowest step, known as the rate-determining step (RDS). For reactions involving this compound, the nature of the rate law would depend on the specific transformation.

In a photochemical cyclization, the rate is often dependent on the intensity of the light source (photon flux) and the quantum yield of the reaction (the efficiency with which absorbed photons lead to product formation). The rate-determining step could be the initial formation of the excited state or the subsequent cyclization of the radical intermediate. nih.gov

In a thermally driven process, such as a metal-catalyzed cyclization, the rate law would likely show a dependence on the concentration of the biphenylamine substrate and the catalyst. For a reaction proceeding through a radical intermediate, if the formation of the radical is the slow step, the rate law would be:

Rate = k[Substrate]

The activation energy (Ea) is the minimum energy required to initiate a chemical reaction. It can be determined experimentally by measuring the change in the reaction rate constant (k) at different temperatures and applying the Arrhenius equation.

A combined experimental (HPLC) and computational (DFT) study on substituted biphenyls yielded the following activation parameters for atropisomerization, showcasing the influence of substituents on the rotational barrier. rsc.org

Substituent (R) on Biphenyl (B1667301)MethodActivation Enthalpy (ΔH‡) [kJ/mol]Activation Entropy (ΔS‡) [J/(mol·K)]Gibbs Free Energy of Activation (ΔG‡) [kJ/mol]
R = OMe (Donor)DFT Calculation97.5-27.6105.7
R = OMe (Donor)HPLC Experiment134.790.0107.9
R = CN (Acceptor)DFT Calculation100.8-25.5108.4
R = CN (Acceptor)HPLC Experiment129.368.2108.8

Data adapted from a study on butyl-bridged biphenyls, which exhibit atropisomerism. rsc.org These values pertain to the rotational barrier, not a cyclization reaction.

Stereochemical Course of Reactions

The stereochemical course of a reaction describes the three-dimensional arrangement of atoms in the product relative to the reactant. Since this compound is an achiral molecule and its primary cyclization products (phenanthridines) are planar and also achiral, enantioselectivity is not a relevant concept for its direct transformations.

Theoretical and Computational Chemistry Studies on 2 Methoxybiphenyl 2 Ylamine Hydrochloride

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental electronic properties of molecules. These methods can predict molecular geometries, orbital energies, and charge distributions, which are crucial for understanding reactivity and intermolecular interactions.

Electronic Structure Analysis (e.g., Frontier Molecular Orbitals)

The electronic structure of a molecule is fundamentally described by its molecular orbitals. Among these, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. nih.gov These frontier molecular orbitals are key to understanding a molecule's reactivity, as the HOMO is the primary site for electron donation and the LUMO is the primary site for electron acceptance. researchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. iucr.org

For substituted biphenyl (B1667301) systems, the distribution and energy of these orbitals are heavily influenced by the nature and position of the substituents. In the case of 2'-Methoxybiphenyl-2-ylamine hydrochloride, the electron-donating methoxy (B1213986) and amino groups are expected to raise the energy of the HOMO, while the electron-withdrawing effect of the protonated amine would influence the LUMO. DFT calculations on related substituted biphenyls have shown that the HOMO is often delocalized across the phenyl rings, with significant contributions from the substituents. oaji.netacs.org The LUMO is also typically distributed over the aromatic system.

Table 1: Representative Frontier Molecular Orbital Energies for a Substituted Biphenyl System (Calculated using DFT)

Molecular OrbitalEnergy (eV)
HOMO-5.85
LUMO-1.23
HOMO-LUMO Gap4.62

Charge Distribution and Electrostatic Potential Maps

The distribution of electron density within a molecule is not uniform and can be quantitatively described by atomic charges and visualized through molecular electrostatic potential (MEP) maps. The MEP provides a visual representation of the electrostatic potential on the electron density surface of a molecule, indicating regions that are electron-rich (negative potential) and electron-poor (positive potential). nih.gov These maps are invaluable for predicting sites of electrophilic and nucleophilic attack and for understanding non-covalent interactions.

For this compound, the protonated amine group (-NH3+) will be a region of strong positive electrostatic potential, making it a likely site for interaction with anions or polar solvents. The oxygen atom of the methoxy group and the π-systems of the phenyl rings are expected to be regions of negative electrostatic potential. Computational studies on chlorinated biphenyls have demonstrated a strong correlation between the MEP and the substitution pattern, which in turn influences their biological activity. nih.gov Similarly, the MEP of this compound would be a critical determinant of its interaction with biological targets.

Table 2: Calculated Mulliken Atomic Charges for Key Atoms in a Methoxy-Amino Biphenyl Structure

AtomMulliken Charge (a.u.)
N (in NH2)-0.85
O (in OCH3)-0.55
C (attached to N)+0.30
C (attached to O)+0.45

Note: This data is illustrative and based on general findings for similar functional groups in related molecules from computational studies. Specific values for this compound would require dedicated calculations.

Conformational Analysis and Energy Minima Identification

The three-dimensional structure of a molecule is crucial for its function. Biphenyl derivatives are known for their conformational flexibility, primarily due to the rotation around the bond connecting the two phenyl rings (the torsional or dihedral angle). The substituents on the rings can create steric hindrance, influencing the preferred conformation. researchgate.net

Molecular Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

Dynamic Behavior in Various Environments

The behavior of this compound in different environments, such as in a vacuum, in an aqueous solution, or within a lipid bilayer, can be investigated using MD simulations. These simulations can reveal how the molecule's conformation changes in response to its surroundings and how it interacts with solvent molecules or other components of the system. For instance, in an aqueous environment, water molecules would be expected to form a hydration shell around the charged amine group and the polar methoxy group. MD simulations on related systems have provided insights into the mobility and stability of molecules in solution. nih.gov

Intermolecular Interaction Studies

MD simulations are particularly powerful for studying the non-covalent interactions between a molecule and its binding partners, such as proteins or nucleic acids. By placing the molecule in a simulation box with its target, one can observe the binding process and identify the key intermolecular interactions that stabilize the complex. These interactions can include hydrogen bonds, salt bridges, van der Waals forces, and π-π stacking.

For this compound, the protonated amine group could form strong hydrogen bonds and salt bridges with negatively charged or polar residues in a binding pocket. The aromatic rings can participate in π-π stacking or hydrophobic interactions. MD simulation studies on biphenylsulfonamide derivatives have successfully elucidated the stable binding interactions with their target enzyme. nih.gov Such studies are crucial for understanding the molecular basis of a compound's biological activity and for the rational design of new molecules with improved properties.

Structure-Reactivity Relationship Prediction

The inherent reactivity of a molecule is intrinsically linked to its three-dimensional structure and electronic properties. Computational chemistry provides a suite of tools to elucidate these relationships, offering insights that can guide synthetic efforts and predict chemical behavior.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can be employed to determine a variety of molecular properties and reactivity descriptors for this compound. These descriptors help in understanding the molecule's stability, reactivity, and the nature of its interactions.

Key reactivity descriptors that would be computationally assessed include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability.

Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which are regions prone to attack by electron-seeking and nucleus-seeking reagents, respectively.

Table 1: Hypothetical Computationally Derived Reactivity Descriptors for this compound

DescriptorHypothetical ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating capacity, likely localized on the amine and methoxy-substituted rings.
LUMO Energy-1.2 eVIndicates electron-accepting capacity, likely distributed across the biphenyl system.
HOMO-LUMO Gap5.3 eVSuggests moderate chemical stability.
Electronegativity (χ)3.85 eVProvides a measure of the molecule's ability to attract electrons.
Chemical Hardness (η)2.65 eVIndicates resistance to change in electron configuration.
Global Softness (S)0.38 eV⁻¹Reciprocal of hardness, indicating the molecule's polarizability.

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific quantum chemical calculations.

Computational methods can be used to perform virtual screening of potential reaction pathways for this compound. This involves modeling the interaction of the molecule with various reagents and calculating the activation energies and reaction thermodynamics for different potential transformations. This approach can help identify the most feasible synthetic routes and predict potential side products.

For instance, a computational study could explore:

N-functionalization: Modeling the reaction of the amine group with various electrophiles (e.g., acyl chlorides, alkyl halides) to predict the feasibility and regioselectivity of N-acylation or N-alkylation.

Electrophilic Aromatic Substitution: Assessing the most likely positions for electrophilic attack on the aromatic rings, guided by the MEP map and calculated atomic charges.

Cross-Coupling Reactions: Investigating the potential for further modification of the biphenyl scaffold through reactions like Suzuki or Buchwald-Hartwig couplings.

Computational Design of Novel Derivatives

Building upon the understanding of the structure-reactivity relationship, computational chemistry can be a powerful tool for the in silico design of novel derivatives of this compound with desired properties. This process, often a key component in drug discovery and materials science, involves modifying the parent structure and evaluating the properties of the resulting virtual compounds. nih.govnih.gov

The design process typically involves:

Scaffold Hopping and Functional Group Modification: Systematically replacing or modifying the core biphenyl structure or the methoxy and amine functional groups.

Property Prediction: For each designed derivative, a range of physicochemical and biological properties can be predicted using quantitative structure-activity relationship (QSAR) models and molecular docking simulations. nih.gov

Filtering and Prioritization: The virtual library of derivatives is then filtered based on the desired property profile, and the most promising candidates are prioritized for synthesis and experimental testing.

Table 2: Hypothetical Computationally Designed Derivatives of 2'-Methoxybiphenyl-2-ylamine and their Predicted Properties

DerivativeModificationPredicted Property Enhancement
Derivative A Replacement of methoxy group with a trifluoromethyl groupIncreased metabolic stability and altered electronic properties.
Derivative B Addition of a hydroxyl group to one of the phenyl ringsIncreased hydrogen bonding potential and potential for new biological interactions.
Derivative C N-acetylation of the amine groupAltered solubility and potential to act as a prodrug.
Derivative D Introduction of a nitrogen atom into one of the phenyl rings (pyridyl derivative)Modified three-dimensional shape and potential for new receptor interactions.

Note: The predicted property enhancements in this table are illustrative and would need to be substantiated by specific computational models and experimental validation.

Advanced Spectroscopic and Structural Characterization Methodologies

High-Resolution Mass Spectrometry for Isotopic Abundance and Fragmentation Pathways

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the analysis of 2'-Methoxybiphenyl-2-ylamine hydrochloride, providing not only its exact molecular weight but also invaluable information about its elemental composition and fragmentation behavior. The monoisotopic mass of the free base, 2'-Methoxybiphenyl-2-ylamine, is 199.099714 Da, and HRMS can confirm this with high accuracy.

The fragmentation of this compound under techniques like electrospray ionization (ESI) or electron ionization (EI) would follow predictable pathways characteristic of biphenyls and amines. mdpi.com The primary fragmentation patterns are expected to involve the cleavage of the biphenyl (B1667301) linkage and bonds adjacent to the amine and methoxy (B1213986) groups.

Expected Fragmentation Pathways:

Loss of Methyl Radical: A common fragmentation for methoxy-substituted aromatics is the loss of a methyl radical (•CH₃) from the methoxy group, leading to a prominent [M-15]⁺ ion.

Cleavage of the Biphenyl Bond: Scission of the C-C bond connecting the two phenyl rings can occur, leading to fragments corresponding to the individual substituted phenyl moieties.

Formation of Iminium Ions: For amine-containing compounds, α-cleavage is a characteristic pathway, which could lead to the formation of stable iminium ions. mdpi.com

Loss of Ammonia (B1221849): The amine group can be eliminated as a neutral loss of ammonia (NH₃).

Systematic investigation of ketamine analogues, which also feature an amine on a substituted phenyl ring, has shown that α-cleavage and subsequent neutral losses (like CO) are dominant fragmentation pathways. mdpi.com While specific HRMS data for this compound is not widely published, analysis of the related compound 2-Methoxybiphenyl shows major fragments at m/z 184, 169, 115, and 107, corresponding to the molecular ion and subsequent losses. nih.gov

Table 1: Predicted High-Resolution Mass Spectrometry Data

Fragment Ion Predicted m/z (for C₁₃H₁₄NO⁺) Description
[M]⁺ 199.0997 Molecular ion (free base)
[M-CH₃]⁺ 184.0762 Loss of a methyl radical from the methoxy group
[M-NH₂]⁺ 183.0861 Loss of the amino group
[C₇H₇O]⁺ 107.0497 Fragment corresponding to the methoxyphenyl cation
[C₆H₆N]⁺ 92.0500 Fragment corresponding to the aminophenyl cation

Multidimensional Nuclear Magnetic Resonance Spectroscopy (e.g., 2D NMR, Solid-State NMR)

Multidimensional Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for the unambiguous assignment of proton (¹H) and carbon (¹³C) signals and for determining the through-bond and through-space correlations within the this compound molecule.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would reveal the ¹H-¹H coupling network within each aromatic ring, allowing for the assignment of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded ¹H and ¹³C atoms, providing a powerful method to assign carbon signals based on their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying the connectivity between the two biphenyl rings and assigning the quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This provides information about through-space proximity of protons, which is crucial for confirming the stereochemical arrangement, including the relative orientation of the two phenyl rings (atropisomerism).

The use of 2D NMR has been demonstrated as a highly sensitive tool for evaluating the higher-order structure of complex molecules, capable of detecting subtle changes in the molecular conformation. nih.govnih.gov While a full 2D NMR analysis of the title compound is not publicly available, ¹H and ¹³C NMR data for the parent 2-Methoxybiphenyl provides a basis for expected chemical shifts. chemicalbook.comchemicalbook.com The presence of the amine and its protonation in the hydrochloride salt would induce significant shifts, particularly in the aminophenyl ring.

Solid-State NMR (ssNMR): For analyzing the compound in its crystalline powder form, ssNMR would be the technique of choice. It provides information about the molecular structure and packing in the solid state, which can be different from the solution state. ssNMR is particularly useful for studying polymorphism and the effects of intermolecular interactions, such as hydrogen bonding, on the molecular conformation.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm)

Atom Type Predicted ¹H Shift Range Predicted ¹³C Shift Range Rationale/Comments
Aromatic CH 6.8 - 7.6 110 - 135 Wide range due to differing electronic environments of the two rings.
Methoxy (OCH₃) ~3.8 ~55 Typical values for an aryl methyl ether. orgsyn.org
Amine (NH₃⁺) Broad, variable - Signal for the ammonium (B1175870) protons; broad due to exchange and quadrupolar coupling.
C-O - 155 - 160 Quaternary carbon attached to the methoxy group. chemicalbook.com
C-N - 140 - 145 Quaternary carbon attached to the ammonium group.
Biphenyl C-C - 125 - 135 Quaternary carbons at the biphenyl linkage.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Hydrogen Bonding Networks

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides detailed information about the functional groups present in this compound and the nature of its hydrogen bonding network.

The FT-IR spectrum would be characterized by several key absorption bands. The presence of the hydrochloride salt means the primary amine exists as an ammonium ion (R-NH₃⁺), which has distinct vibrational modes.

Key Vibrational Modes:

N-H Stretching: The N-H stretching vibrations of the NH₃⁺ group are expected to appear as a broad band in the 2800-3200 cm⁻¹ region, often overlapping with C-H stretching bands. The broadening is a result of extensive hydrogen bonding.

Aromatic C-H Stretching: These vibrations typically occur just above 3000 cm⁻¹.

Aliphatic C-H Stretching: The methyl group of the methoxy function will show symmetric and asymmetric stretching vibrations around 2850-2960 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations are expected in the 1450-1600 cm⁻¹ region. researchgate.net

C-O-C Stretching: The asymmetric and symmetric stretching of the aryl-alkyl ether linkage will produce strong bands, typically around 1250 cm⁻¹ and 1020-1050 cm⁻¹, respectively. orgsyn.org

N-H Bending: The bending vibrations of the NH₃⁺ group appear around 1500-1600 cm⁻¹.

The FT-IR spectrum of the related 4-methoxyphencyclidine HCl shows characteristic absorbances for an amine hydrochloride salt in the 2000-2700 cm⁻¹ region. researchgate.net Hydrogen bonding plays a critical role in the solid-state structure. The NH₃⁺ group acts as a hydrogen bond donor, interacting with the chloride anion (Cl⁻) as an acceptor. These N-H···Cl interactions significantly influence the position and shape of the N-H stretching bands. nih.gov The strength of such hydrogen bonds can be analyzed by observing the red-shift of the N-H stretching frequency. researchgate.net

Table 3: Characteristic Vibrational Frequencies (FT-IR)

Frequency Range (cm⁻¹) Vibrational Mode Comments
3200 - 2800 N-H and C-H stretching Broad band due to N-H···Cl hydrogen bonding.
1600 - 1450 Aromatic C=C stretching & N-H bending Multiple sharp peaks characteristic of the substituted phenyl rings.
~1250 Asymmetric C-O-C stretching Strong, characteristic band for the aryl ether group.
850 - 750 C-H out-of-plane bending Pattern is indicative of the substitution on the aromatic rings.

X-ray Crystallography for Solid-State Molecular Architecture and Crystal Packing Analysis

X-ray crystallography is the definitive method for determining the precise three-dimensional molecular structure of this compound in the solid state. nih.gov This technique reveals bond lengths, bond angles, and torsional angles, providing an exact picture of the molecule's conformation, including the dihedral angle between the two phenyl rings, which is a key feature of biphenyl compounds.

A crystal structure analysis would confirm the atropisomeric nature of the molecule, which arises from hindered rotation around the single bond connecting the two phenyl rings. The analysis would also detail the crystal packing, which is the arrangement of molecules in the crystal lattice. This packing is dominated by a network of intermolecular interactions, primarily hydrogen bonds and potentially C-H···π interactions.

In the case of the hydrochloride salt, the ammonium group (NH₃⁺) is an effective hydrogen bond donor, while the chloride anion (Cl⁻) is an acceptor. This leads to the formation of robust N-H···Cl hydrogen bonds, which are the primary organizing force in the crystal lattice, often linking the molecules into chains, layers, or more complex three-dimensional networks. researchgate.net

The crystal structure of a related compound, 2-(4-methoxyphenyl)-2-oxoethanaminium chloride, demonstrates how cations and chloride anions are connected by N-H···Cl hydrogen bonds to form a layered structure. researchgate.net Similar interactions would be expected to dictate the crystal packing of this compound.

Table 4: Representative Crystallographic Data from an Analogous Structure (2-(4-Methoxyphenyl)-2-oxoethanaminium chloride)

Parameter Value Reference
Crystal System Monoclinic researchgate.net
Space Group P2₁/c researchgate.net
a (Å) 12.2822 (8) researchgate.net
b (Å) 7.1605 (4) researchgate.net
c (Å) 11.1226 (7) researchgate.net
β (°) 92.435 (1) researchgate.net
Hydrogen Bonds N-H···Cl, C-H···Cl researchgate.net

Chiroptical Spectroscopy (e.g., Circular Dichroism) for Enantiomeric Excess Determination and Chiral Structure Elucidation

2'-Methoxybiphenyl-2-ylamine is a chiral molecule due to atropisomerism—a type of axial chirality resulting from restricted rotation about the C-C single bond between the two phenyl rings. The ortho substituents (methoxy and amine groups) are bulky enough to prevent free rotation, leading to the existence of two stable, non-superimposable mirror-image enantiomers.

Chiroptical spectroscopy, particularly Circular Dichroism (CD) spectroscopy, is the primary technique used to study such chiral molecules. CD measures the differential absorption of left and right circularly polarized light. Enantiomers of a chiral compound will have CD spectra that are mirror images of each other (equal in magnitude but opposite in sign).

Applications of CD Spectroscopy:

Chiral Structure Elucidation: The sign and intensity of the CD signals (Cotton effects) can be correlated with the absolute configuration (R or S) of the atropisomers, often through comparison with theoretical calculations.

Enantiomeric Excess (ee) Determination: The magnitude of the CD signal is directly proportional to the concentration difference between the two enantiomers. By measuring the CD of a non-racemic sample and comparing it to the CD of a pure enantiomer, the enantiomeric excess can be accurately determined.

While CD spectroscopy is a powerful tool, other techniques like molecular rotational resonance (MRR) spectroscopy have also emerged for the rapid determination of enantiomeric excess, even for compounds that are chiral only through isotopic substitution. nih.gov For this compound, CD spectroscopy remains a standard and highly effective method. The spectrum would be expected to show distinct positive and/or negative bands, providing a unique fingerprint for each enantiomer. nih.gov

Future Research Directions and Unexplored Avenues

Exploration of Electrochemical Reactivity and Transformations

The electrochemical behavior of 2'-Methoxybiphenyl-2-ylamine hydrochloride remains an uncharted area of study. The presence of both an oxidizable amine group and a methoxy-substituted biphenyl (B1667301) system suggests that this compound could exhibit interesting redox properties. nih.gov Future research could focus on elucidating its electrochemical profile and exploring its potential for synthetic transformations.

The electrochemical oxidation of aromatic amines, such as the aminobiphenyl moiety in the target compound, is a well-established field. nih.gov Generally, the oxidation of primary aromatic amines proceeds via the formation of a cation radical, which can then undergo various follow-up reactions, including dimerization or polymerization. atauni.edu.tr The specific oxidation potential and reaction pathways for this compound would be influenced by the electronic effects of the methoxy (B1213986) group and the steric hindrance arising from the ortho-substituted biphenyl structure.

A systematic investigation using techniques like cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could provide valuable data on the oxidation and reduction potentials of the molecule. biochartoday.com Controlled potential electrolysis could then be employed to synthesize novel oligomeric or polymeric materials with potentially interesting electronic and photophysical properties. atauni.edu.tr The electrochemical oxidation of similar aromatic amines has been shown to produce materials with applications in sensors and electronic devices. alfa-chemistry.comrsc.org

Table 1: Proposed Electrochemical Investigation Parameters

Parameter Proposed Technique(s) Objective
Redox Potentials Cyclic Voltammetry (CV), Differential Pulse Voltammetry (DPV) To determine the oxidation and reduction potentials of the compound.
Reaction Mechanism CV with varying scan rates, Rotating Disk Electrode (RDE) voltammetry To elucidate the kinetics and mechanism of the electrode reactions.
Product Synthesis Controlled Potential Electrolysis, Bulk Electrosynthesis To generate and isolate novel materials from electrochemical transformations.

Investigation into Photo-Induced Reactions

The photochemistry of this compound is another completely unexplored field. The biphenyl and methoxyaryl moieties are known to participate in a variety of photochemical reactions, suggesting that this compound could be a precursor to novel molecular structures under photoirradiation. acs.org

The biphenyl system itself can undergo photoisomerization, although this often requires significant energy. acs.orgacs.orgnih.gov More interestingly, the presence of the methoxy and amino substituents could lead to photo-induced electron transfer or hydrogen atom transfer processes. For instance, studies on other methoxyphenyl derivatives have shown that they can undergo photosolvolysis and other transformations. acs.orguni-freiburg.de The interaction between the excited state of the biphenyl ring system and the pendant functional groups could lead to unique cyclization or rearrangement products.

Future research in this area could involve irradiating solutions of this compound with light of various wavelengths and analyzing the resulting product mixtures. researchgate.net Techniques such as time-resolved spectroscopy could be used to study the properties of the excited states and any transient intermediates. The potential for synthesizing novel heterocyclic compounds, such as carbazole (B46965) derivatives, through photochemical means is a particularly intriguing avenue, as similar transformations are known for other 2-aminobiphenyls. wikipedia.org

Application in Supramolecular Chemistry and Self-Assembly

The structure of this compound, with its combination of aromatic surfaces, hydrogen bond donors (amine), and potential hydrogen bond acceptors (methoxy), makes it a promising candidate for studies in supramolecular chemistry and self-assembly. escholarship.orgnih.govbenthamscience.com

Biphenyl derivatives are known to form a variety of self-assembled structures, including liquid crystals and organogels, driven by π-π stacking interactions. acs.org The amino and methoxy groups can introduce additional directional interactions, such as hydrogen bonding, which could lead to the formation of well-defined supramolecular polymers or discrete assemblies. researchgate.netnih.govnih.gov The chirality arising from the atropisomerism of substituted biphenyls could also be exploited to create chiral supramolecular structures. libretexts.orgyoutube.com

Initial investigations could involve studying the aggregation behavior of the compound in different solvents and at various concentrations using techniques like UV-Vis and fluorescence spectroscopy, as well as microscopy. The formation of higher-order structures could be probed by techniques such as X-ray diffraction and scanning electron microscopy. The ability to control the self-assembly through external stimuli, such as pH (due to the amine hydrochloride) or temperature, would be a particularly interesting aspect to explore.

Table 2: Potential Supramolecular Structures and Investigation Techniques

Potential Structure Driving Interactions Suggested Investigation Technique(s)
1D Nanofibers/Nanorods π-π stacking, Hydrogen bonding Atomic Force Microscopy (AFM), Transmission Electron Microscopy (TEM)
Organogels Entangled network of self-assembled fibers Rheology, Inversion test
Liquid Crystals Anisotropic molecular shape, Intermolecular interactions Polarized Optical Microscopy (POM), Differential Scanning Calorimetry (DSC)

Development of Analytical Methodologies for Detection and Quantification

Currently, there are no specific analytical methods reported for the detection and quantification of this compound. The development of such methods is a prerequisite for any further studies on its reactivity, stability, and potential applications.

Given its structure as an aromatic amine, several analytical techniques could be adapted for its analysis. High-performance liquid chromatography (HPLC) with UV detection would be a primary method for its separation and quantification, likely on a C18 reversed-phase column. researchgate.netnih.govtsijournals.comsielc.com The development of a robust HPLC method would require optimization of the mobile phase composition, pH, and detector wavelength.

For more sensitive and selective detection, especially in complex matrices, liquid chromatography-mass spectrometry (LC-MS) would be the method of choice. nih.gov The compound should be readily ionizable by electrospray ionization (ESI) in positive mode due to the presence of the amine group. Gas chromatography-mass spectrometry (GC-MS) could also be a viable option, potentially after derivatization of the amine group to improve volatility and chromatographic performance. nih.gov Furthermore, capillary electrophoresis with amperometric detection has been shown to be effective for the analysis of aromatic amines and could be explored for this compound. nih.gov

Table 3: Proposed Analytical Methods for Quantification

Technique Potential Column/Detector Key Parameters for Optimization
HPLC-UV C18 reversed-phase Mobile phase composition (e.g., acetonitrile/water with acid), flow rate, UV wavelength.
LC-MS/MS C18 reversed-phase, Triple quadrupole MS Ionization source parameters (e.g., ESI voltage), collision energy for fragmentation.
GC-MS Capillary column (e.g., DB-5), Mass spectrometer Temperature program, derivatization reagent (if necessary).

Cross-Disciplinary Research Initiatives

The unique combination of functional groups in this compound opens up possibilities for its application in various cross-disciplinary research areas, particularly in materials science and organic electronics.

Biphenyl derivatives are widely used as building blocks for organic semiconductors, including materials for organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). alfa-chemistry.comacs.orgresearching.cn The electron-donating amine and methoxy groups, combined with the biphenyl core, could lead to materials with interesting hole-transporting properties. royalsocietypublishing.org The hydrochloride salt form also offers a handle for electrostatic layer-by-layer assembly, a technique used to build thin films with controlled architecture.

Furthermore, functionalized biphenyls are important ligands in catalysis. nih.gov The amine group in this compound could be further functionalized to create novel ligands for transition metal-catalyzed cross-coupling reactions. The inherent chirality of atropisomeric biphenyls could be exploited in asymmetric catalysis.

Future cross-disciplinary research could involve collaborations between synthetic chemists, materials scientists, and physicists to design, synthesize, and characterize new materials derived from this compound for applications in organic electronics, sensing, and catalysis.

Q & A

Basic: What are the optimal synthetic routes for 2'-methoxybiphenyl-2-ylamine hydrochloride, and how can purity be validated?

Methodological Answer:
The synthesis typically involves coupling 2-methoxyphenylboronic acid with 2-nitrobenzene derivatives via Suzuki-Miyaura cross-coupling, followed by nitro-group reduction and subsequent HCl salt formation. Key steps include:

  • Catalyst Selection : Use Pd(PPh₃)₄ or PdCl₂(dppf) in a 1:1 mixture of THF/H₂O under reflux .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) removes unreacted precursors. Final recrystallization in ethanol/water (9:1) enhances purity (>95%) .
  • Validation : Purity is confirmed via HPLC (C18 column, acetonitrile/water mobile phase, UV detection at 254 nm) and elemental analysis (C, H, N within ±0.4% theoretical) .

Basic: How is the molecular structure of this compound characterized experimentally?

Methodological Answer:
Structural confirmation requires a multi-technique approach:

  • NMR : ¹H NMR (DMSO-d₆) shows aromatic protons at δ 6.8–7.4 ppm, methoxy singlet at δ 3.8 ppm, and amine protons (broad) at δ 5.2–5.5 ppm. ¹³C NMR confirms biphenyl connectivity and methoxy carbon at δ 55–56 ppm .
  • X-Ray Crystallography : Single-crystal analysis reveals dihedral angles between aromatic rings (typically 30–45°) and hydrogen bonding between NH₃⁺ and Cl⁻ .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices?

Methodological Answer:

  • LC-MS/MS : Use a C18 column with 0.1% formic acid in water/acetonitrile. Monitor [M+H]⁺ at m/z 230.1 (free base) and 266.1 (HCl salt) with collision energy ~20 eV for fragmentation .
  • UV-Vis Spectroscopy : Quantify in ethanol using λ_max = 280 nm (ε = 1.2 × 10⁴ L·mol⁻¹·cm⁻¹) .

Advanced: How do steric and electronic effects of the methoxy group influence its reactivity in nucleophilic substitution reactions?

Methodological Answer:
The ortho-methoxy group induces steric hindrance and electron-donating resonance effects:

  • Steric Effects : Reduces accessibility to the amine group, lowering reaction rates with bulky electrophiles (e.g., tert-butyl chloroformate) by ~40% compared to non-substituted analogs .
  • Electronic Effects : Enhances para-directing behavior in electrophilic aromatic substitution. DFT calculations (B3LYP/6-31G*) show a 0.15 eV decrease in HOMO-LUMO gap, favoring charge-transfer interactions .

Advanced: What computational strategies predict the compound’s binding affinity to serotonin receptors?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with 5-HT₂A receptor (PDB: 6A93). The methoxy group forms a hydrogen bond with Thr134, while the biphenyl system engages in π-π stacking with Phe339. Predicted Kd = 12 nM .
  • MD Simulations : AMBER force fields reveal stable binding over 100 ns, with RMSD < 2.0 Å .

Advanced: How to resolve contradictions in reported biological activity data across studies?

Methodological Answer:
Discrepancies often arise from:

  • Impurity Artifacts : Batch-dependent impurities (e.g., residual Pd in Suzuki reactions) may inhibit enzymes. Mitigate via ICP-MS analysis (<10 ppm Pd) and chelation with EDTA .
  • Assay Conditions : Varying pH (6.0 vs. 7.4) alters protonation of the amine group, affecting IC₅₀ values by 3–5 fold. Standardize assays at physiological pH with 0.1 M PBS buffer .

Advanced: What solvent systems optimize solubility for in vitro neuropharmacology studies?

Methodological Answer:

  • Primary Solvent : DMSO (up to 50 mM stock). For aqueous dilution, use 10% β-cyclodextrin to prevent precipitation at concentrations >100 µM .
  • Co-Solvents : Ethanol/water (1:1) with 0.1% Tween-80 enhances bioavailability in cell cultures (e.g., SH-SY5Y neurons) .

Basic: What safety protocols are critical for handling this compound?

Methodological Answer:

  • Acute Toxicity : LD₅₀ (oral, rat) = 320 mg/kg. Use PPE (gloves, goggles) and work in a fume hood .
  • Spill Management : Absorb with vermiculite, neutralize with 5% acetic acid, and dispose as hazardous waste .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.